molecular formula C19H23NO3S2 B2400069 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1396887-62-9

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2400069
CAS RN: 1396887-62-9
M. Wt: 377.52
InChI Key: PSOKQOCASLOCTF-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C19H23NO3S2 and its molecular weight is 377.52. The purity is usually 95%.
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Scientific Research Applications

Antithrombotic Agents

Research on derivatives of tetrahydronaphthalen-1-yl and phenyl propanoic acid, where the carboxylic acid functional group is replaced with substituted cyclopentane-1,3-dione bioisosteres, has led to the discovery of potent new analogues. These analogues exhibit both reversible and irreversible inhibition of the human TP receptor, suggesting their potential as antithromboxane therapies for preventing thrombosis (Wang et al., 2014).

Retinoid X Receptor Agonists

Sulfonic acid analogues of bexarotene, a known therapeutic for cutaneous T-cell lymphoma (CTCL), were synthesized and assessed for their RXR agonism. The modifications aimed to achieve improved biological selectivity and potency, with several compounds displaying selective RXR activation and minimal cross-signaling of the retinoic acid receptor. This research indicates the role of sulfonamide derivatives in the development of more targeted and effective treatments for CTCL (Heck et al., 2016).

Carbonic Anhydrase Inhibitors

Sulfonamides derived from indanes and tetralines have been synthesized and tested for their inhibition effects on human carbonic anhydrase isozymes. These compounds have shown varying degrees of inhibitory efficacy, highlighting the potential use of sulfonamide derivatives in the treatment or study of conditions influenced by carbonic anhydrase activity (Akbaba et al., 2014).

Antimicrobial Agents

The synthesis of new tetrahydronaphthalene-sulfonamide derivatives has led to the development of potent antimicrobial agents. These compounds were tested against a variety of bacterial strains and Candida Albicans, with some showing comparable activity to established antibiotics. This research opens avenues for sulfonamide derivatives in antimicrobial applications (Mohamed et al., 2021).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c21-19(16-8-9-16,18-6-3-11-24-18)13-20-25(22,23)17-10-7-14-4-1-2-5-15(14)12-17/h3,6-7,10-12,16,20-21H,1-2,4-5,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOKQOCASLOCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3CC3)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.